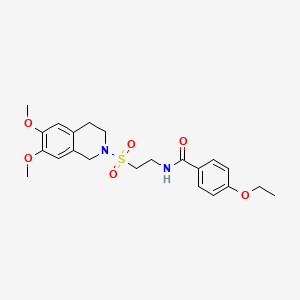

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H28N2O6S and its molecular weight is 448.53. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Privileged Scaffold : 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (THIQs) are considered “privileged scaffolds” due to their diverse biological activities. Researchers use them as building blocks to design novel biologically active derivatives. These derivatives have potential applications in drug development, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .

- Influenza Virus Inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

- Parkinson’s Disease Treatment : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens (used traditionally for Parkinson’s disease treatment), behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

- Diastereoselective Synthesis : The compound can be synthesized using a combination of two methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The latter is a classical method leading to the tetrahydroisoquinoline core. Researchers have explored variations of the Pomeranz–Fritsch process for chiral tetrahydroisoquinoline derivatives .

- DDQ-Promoted Cyanation : N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) can undergo a mild and efficient metal-free oxidative α-cyanation via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .

- 1,2-Fused Oxo- and Thioxodihydropyrimidoisoquinolines : The compound reacts with acyl iso(thio)cyanates to yield these fused heterocyclic structures .

Medicinal Chemistry and Drug Development

Synthetic Chemistry

Organic Synthesis

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline , which is known to interact with various biological targets.

Mode of Action

It is known that 6,7-dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates, leading to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 6,7-dimethoxy-3,4-dihydroisoquinoline , it may potentially affect similar pathways

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-4-30-19-7-5-16(6-8-19)22(25)23-10-12-31(26,27)24-11-9-17-13-20(28-2)21(29-3)14-18(17)15-24/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHLTRYUKNTMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)

![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)

![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)

![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)